molecular formula C16H10ClF2N3O2 B2522729 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde CAS No. 1825523-12-3

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde

Cat. No.: B2522729
CAS No.: 1825523-12-3
M. Wt: 349.72
InChI Key: ALMNOIWKKBRKAI-UHFFFAOYSA-N
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Description

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C16H10ClF2N3O2 and its molecular weight is 349.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of novel 1,2,4-triazole derivatives, showcasing potential antimicrobial activities. For instance, its derivatives have been synthesized and tested for antimicrobial efficacy, with some showing promising results against various microorganisms. This indicates the compound's role in developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

Derivatives of this compound have been synthesized and assessed for their inhibitory activity against lipase and α-glucosidase enzymes. These enzymes are significant in the metabolic processes of fats and carbohydrates, respectively. The study found that certain derivatives exhibit potent inhibitory effects, suggesting potential applications in treating conditions like obesity and diabetes by regulating lipid and glucose metabolism (Bekircan et al., 2015).

Catalytic Functions and Organic Synthesis

The structural motif of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde and its derivatives can serve as key intermediates in organic synthesis, including the formation of Schiff bases and Mannich bases. These compounds are pivotal in various catalytic functions and the synthesis of complex organic molecules, contributing to advancements in materials science, pharmaceuticals, and chemical synthesis (Tabatabaee et al., 2009).

Nonlinear Optical and Spectroscopic Analysis

The compound's derivatives have been explored for their nonlinear optical properties and spectroscopic behaviors, contributing to materials science, especially in fields like photonics and optoelectronics. Understanding these properties can lead to the development of new materials for optical switches, modulators, and other photonic devices (Beytur & Avinca, 2021).

Encapsulation and Catalysis

The compound has also been utilized in the encapsulation of catalysts within zeolite matrices, enhancing the catalysts' stability and reusability. This application is particularly valuable in green chemistry, where catalyst recovery and minimal waste are crucial. The encapsulated catalysts exhibit efficient catalytic activity in oxidation reactions, highlighting the compound's role in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific mechanism of action of “4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde” is not provided in the retrieved papers.

Future Directions

Triazole compounds have shown potential in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . They could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMNOIWKKBRKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.